Aniline-13C6
Overview
Description
Aniline-13C6 is a building block. It has been used in the synthesis of 13C6-labeled derivatives of tryptophan and indole, as well as 13C6-labeled benzimidazoles.
Scientific Research Applications
Synthesis and Isotopic Labeling
Aniline-13C6 is utilized in the synthesis of various compounds with pharmacological and biological activities. For instance, it has been used in the efficient synthesis of [13C6]-3,5-dichloroaniline. This synthesized compound is then incorporated into compounds of interest for internal standards in drug metabolism and pharmacokinetics studies (Latli et al., 2008). Additionally, this compound is involved in creating benzoxazole-[phenyl-13C6] through directed ortho-metalation chemistry, which emphasizes its role in synthesizing isotopically labeled compounds (Derdau, 2004).
Quantitative Glycomics
This compound plays a significant role in quantitative glycomics, especially in the study of N-glycans on therapeutic proteins. It is used in a twoplex isotopically labeled 2D-LC-MS workflow for the relative quantitation of complex glycan samples. This application is particularly important for the discovery of disease-associated glycan alterations (Albrecht et al., 2017).
Proteomics
In proteomics, this compound is used in a novel stable isotope-based quantitative approach termed ANIBAL (aniline benzoic acid labeling). This method targets two frequent amino acid functionalities - carboxylic and amino groups - and utilizes this compound to modify these groups at the protein level. ANIBAL is significant for increasing quantifiable information in proteomics studies (Panchaud et al., 2008).
Polymerization and Material Science
This compound is instrumental in the study of polymers, such as in the oxidative polymerization of aniline, where it helps in understanding the molecular structure of the resulting polymers. Solid-state NMR spectroscopy combined with first-principles NMR chemical shielding calculations has been used to investigate oligoanilinic nanosheets synthesized from U-13C aniline (Zujovic et al., 2015).
Sensor Development
This compound has applications in developing sensors, such as potentiometric sensors based on the inductive effect on the pK(a) of poly(aniline). These sensors exploit the unique properties of poly(aniline) and its pH-dependent behavior for sensing applications, demonstrating the versatility of aniline derivatives in sensor technology (Shoji & Freund, 2001).
Mechanism of Action
Target of Action
Aniline-13C6, also known as Aminobenzene-13C6, Benzeneamine-13C6, or Phenylamine-13C6 , is a building block often used in the synthesis of various industrial compounds
Biochemical Pathways
This compound is used in the synthesis of 13C labeled derivatives of tryptophan, indole, benzimidazoles, among various other industrial compounds . The affected biochemical pathways would therefore be dependent on the specific derivative that is synthesized and its interaction with its target.
Safety and Hazards
Aniline-13C6 is considered hazardous. It is combustible, toxic if swallowed, in contact with skin or if inhaled. It may cause an allergic skin reaction, causes serious eye damage, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461130 | |
Record name | Aniline-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.083 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100849-37-4 | |
Record name | Aniline-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aniline-13C6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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